molecular formula C4H5N3O2 B160950 5-Aminouracil CAS No. 932-52-5

5-Aminouracil

Cat. No. B160950
CAS RN: 932-52-5
M. Wt: 127.1 g/mol
InChI Key: BISHACNKZIBDFM-UHFFFAOYSA-N
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Patent
US05866580

Procedure details

20 g of 5-aminouracil (40 mmol), 80 ml of 20% HCl and 4 ml of crotonaldehyde (50 mmol) were heated together under reflux for 1 hour. The solution was evaporated to dryness under rotarary evaporation. Water was added to the residue so as to make the mixture just stirrable and then it was triturated with ammonium hydroxide with strong stirring until the pH increased to 10-11. Stirring was continued for another 10 minutes. The precipitate was filtered and was washed with minimal methanol and then chloroform and dried to give 17.58 g (63%) of 1.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH:10](=O)/[CH:11]=[CH:12]/[CH3:13]>Cl>[O:8]=[C:5]1[NH:6][C:7]2[CH:10]=[CH:11][C:12]([CH3:13])=[N:1][C:2]=2[C:3](=[O:9])[NH:4]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC=1C(NC(NC1)=O)=O
Name
Quantity
4 mL
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with strong stirring until the pH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness under rotarary evaporation
ADDITION
Type
ADDITION
Details
Water was added to the residue so as
CUSTOM
Type
CUSTOM
Details
it was triturated with ammonium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
increased to 10-11
STIRRING
Type
STIRRING
Details
Stirring
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
was washed with minimal methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
chloroform and dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C1NC(C2=C(N1)C=CC(=N2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.58 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 248.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.